An In-depth Technical Guide to (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
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This guide provides a comprehensive technical overview of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique characteristics of this compound in their work.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a bifunctional molecule that combines the reactivity of a boronic acid with the structural and electronic advantages conferred by fluorine substitution and an aminomethyl group. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2]
The strategic incorporation of a fluorine atom into the phenyl ring is a common and highly effective strategy in medicinal chemistry.[3][4] Fluorine's high electronegativity and small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[3][5] The aminomethyl group provides a reactive handle for further functionalization or can act as a key pharmacophoric element, engaging in hydrogen bonding or salt bridge formation with biological targets.
This unique combination of a reactive boronic acid, a property-enhancing fluorine atom, and a versatile aminomethyl group makes (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride a highly valuable intermediate for the synthesis of complex pharmaceutical agents and other advanced materials.[6]
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and drug design.
Chemical Structure and Key Identifiers
The structure of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is characterized by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and an aminomethyl group at position 3. The amine is protonated to form the hydrochloride salt, which often improves the compound's stability and handling characteristics.
Molecular Structure:
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
The presence of the fluorine atom ortho to the boronic acid can influence the reactivity and selectivity of the coupling reaction. The electron-withdrawing nature of fluorine can affect the transmetalation step of the catalytic cycle. T[4]he aminomethyl group can be either pre-installed on the boronic acid fragment or introduced after the coupling reaction, offering synthetic flexibility.
Building Block for Bioactive Molecules
Beyond its role in cross-coupling reactions, the aminomethyl and fluoro-substituted phenylboronic acid moiety can be a key structural component of a final drug molecule. Boronic acids themselves have emerged as an important class of therapeutic agents, with several approved drugs containing this functional group, such as the proteasome inhibitor bortezomib. T[7][8][9]he boron atom can form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors.
[10]The aminomethyl group can serve as a crucial interaction point with a biological target, for example, by forming a salt bridge with an acidic residue in a protein's active site. The fluorine atom, as previously discussed, can enhance the overall pharmacological profile of the molecule.
[5]### 5. Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[11][12] Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). W[11]ear protective gloves/protective clothing/eye protection/face protection (P280). I[13]F IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). *[11][13] Handling: Use in a well-ventilated area, preferably in a chemical fume hood. A[14][15]void formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents. *[14] Storage: Store in a tightly closed container in a dry and well-ventilated place.
[11][16]Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a strategically designed chemical building block that offers significant advantages to the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—a reactive boronic acid for cross-coupling, a property-modulating fluorine atom, and a versatile aminomethyl group—provides a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers to effectively harness its potential in their scientific endeavors.
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- SAFETY D
- SAFETY D
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